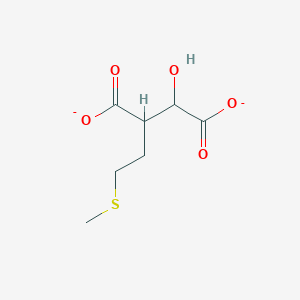
3-(2-Methylsulfanyl)ethylmalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylthioethyl)malate(2-) is a 3-(omega-methylthio)alkylmalate(2-) obtained by deprotonation of both carboxy groups of 3-(2-methylthioethyl)malic acid; major species at pH 7.3. It is a conjugate base of a 3-(2-methylthioethyl)malic acid.
Applications De Recherche Scientifique
1. Role in Flavor Development of Kiwifruit
Günther et al. (2010) studied the biosynthesis of 3-(methylsulfanyl)propionate esters in Actinidia chinensis kiwifruit. They found that these compounds, including variants similar to 3-(2-Methylsulfanyl)ethylmalate, are crucial for the development of flavor in ripe kiwifruit. The study suggests that these compounds have little impact on the flavor of commercially stored kiwifruit but are significant in fresh, ripe fruits (Günther, Matich, Marsh, & Nicolau, 2010).
2. Anticancer Properties
Leese et al. (2005) explored the antiproliferative properties of estrogen-3-O-sulfamates, including compounds with 2-methylsulfanyl substituents. These compounds, related in structure to 3-(2-Methylsulfanyl)ethylmalate, displayed significant anticancer activities against various human cancer cell lines. Their study indicates the potential of these compounds in cancer therapy (Leese et al., 2005).
3. Potential in Radiopharmaceutical Applications
Tosato et al. (2022) researched the coordination properties of Cu2+/Cu+ complexes with sulfur-pendant polyazamacrocycles, including those with methylsulfanyl groups similar to 3-(2-Methylsulfanyl)ethylmalate. Their findings suggest these compounds' potential in stabilizing medically relevant copper radioisotopes, indicating their use in radiopharmaceutical applications (Tosato et al., 2022).
Propriétés
Nom du produit |
3-(2-Methylsulfanyl)ethylmalate |
|---|---|
Formule moléculaire |
C7H10O5S-2 |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
2-hydroxy-3-(2-methylsulfanylethyl)butanedioate |
InChI |
InChI=1S/C7H12O5S/c1-13-3-2-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)/p-2 |
Clé InChI |
UZRMQJKPFRLIDG-UHFFFAOYSA-L |
SMILES canonique |
CSCCC(C(C(=O)[O-])O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




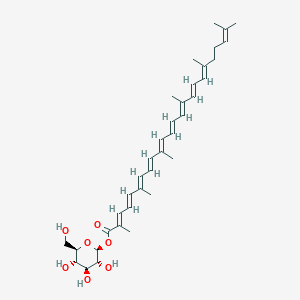
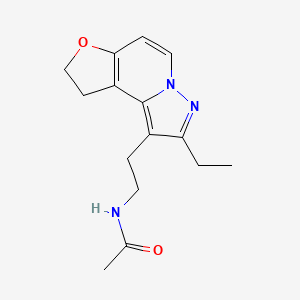
![3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione](/img/structure/B1265053.png)
![2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide](/img/structure/B1265055.png)
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)

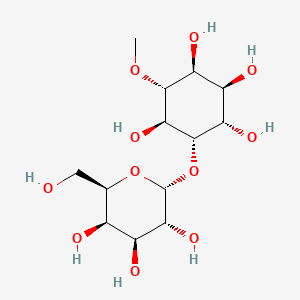

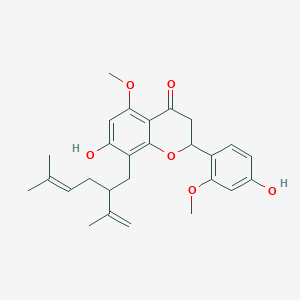
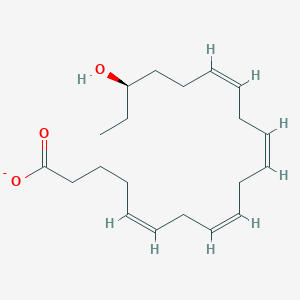
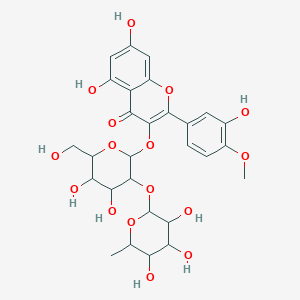
![4-[[(1R)-6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B1265073.png)